(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
CAS No.:
Cat. No.: VC16474079
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO3 |
|---|---|
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H |
| Standard InChI Key | WJSSEGLRMCEAKA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a five-membered pyrrolidine ring with distinct substituents:
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A benzyl group at the 1-position, enhancing lipophilicity and influencing π-π interactions in biological systems.
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A hydroxyl group at the 4-position, contributing to hydrogen-bonding capabilities and chiral center stability .
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A methyl ester at the 2-carboxylic acid position, modulating solubility and reactivity for downstream functionalization.
The stereochemistry (2R,4S) is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈ClNO₃ | |
| Molecular Weight | 271.74 g/mol | |
| Boiling Point | 350.1 ± 42.0 °C (Predicted) | |
| Density | ~1 g/cm³ (Predicted) | |
| pKa | 14.35 ± 0.40 (Predicted) |
Synthesis and Stereoselective Approaches
Retrosynthetic Strategies
Synthetic routes often leverage chiral pool starting materials, such as enantiopure 4-hydroxyproline derivatives, to preserve stereochemical integrity. For example:
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Retro-Dieckmann Reaction: A bicyclic ketone intermediate undergoes ring-opening to yield disubstituted pyrrolidines with precise stereocontrol .
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Difluoromethylation: Hydroxyl groups in 4-hydroxyproline esters are functionalized using fluorinating agents to introduce CHF₂O moieties, demonstrating the compound’s adaptability for diversification .
Protecting Group Strategies
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Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are employed to temporarily mask amines during multi-step syntheses, enabling selective reactions at the carboxylic acid or hydroxyl positions .
Scheme 1: Representative Synthesis Pathway
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Starting Material: Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate .
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Benzylation: N-alkylation with benzyl bromide under basic conditions.
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Salt Formation: Treatment with HCl to yield the hydrochloride salt.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to the free carboxylic acid, a key step for converting the compound into peptide-coupled derivatives:
Benzyl Group Modifications
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Hydrogenolysis: Catalytic hydrogenation removes the benzyl group, exposing the secondary amine for further alkylation or acylation.
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Electrophilic Aromatic Substitution: The benzyl ring can undergo nitration or halogenation, though steric hindrance from the pyrrolidine ring may limit reactivity.
Hydroxyl Group Transformations
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Oxidation: Controlled oxidation converts the 4-hydroxyl group to a ketone, altering hydrogen-bonding patterns .
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Sulfonylation: Tosyl chloride introduces a leaving group, enabling nucleophilic displacement reactions .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Pyrrolidine cores are prevalent in HCV protease inhibitors; this compound’s benzyl group may enhance viral envelope penetration .
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Anticancer Scaffolds: Functionalization at the 4-position generates analogs that disrupt microtubule assembly, as seen in taxane-derived drugs.
Asymmetric Catalysis
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